molecular formula C8H20NP B13801767 (Diethylamino)diethylphosphine CAS No. 686-20-4

(Diethylamino)diethylphosphine

Cat. No.: B13801767
CAS No.: 686-20-4
M. Wt: 161.22 g/mol
InChI Key: IOLWHTAVAUCOPP-UHFFFAOYSA-N
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Description

Significance of Aminophosphines in Modern Chemical Science

Aminophosphines are a significant class of compounds in modern chemical science, primarily due to their role as ligands in transition metal catalysis. The presence of both a "soft" phosphorus donor and a "hard" nitrogen donor atom allows for unique coordination properties and reactivity. This dual electronic nature enables them to stabilize metal centers and influence the catalytic cycle in various reactions, including cross-coupling and hydrogenation. echemi.comchemicalbook.com The modularity of their synthesis, often a straightforward reaction between a halophosphine and a secondary amine, allows for the fine-tuning of their steric and electronic properties to optimize catalytic performance. documentsdelivered.com

Historical Context of (Diethylamino)diethylphosphine Research

Specific historical research focused solely on this compound is not extensively documented in readily available literature. However, the synthesis and study of the broader class of aminophosphines date back to the late 19th and early 20th centuries. The general preparative method for aminophosphines involves the reaction of a chlorophosphine with a secondary amine. For this compound, this would involve the reaction of diethylphosphinous chloride with diethylamine (B46881). While early work focused on the fundamental reactivity of the P-N bond, the surge in their application as ligands in catalysis is a more recent development, driven by the need for new and tunable ligand architectures.

It is important to note a discrepancy in the publicly available data regarding the CAS number for this compound. While some chemical suppliers list CAS number 709-98-8 for this compound, this number is also authoritatively assigned to the herbicide Propanil by major regulatory bodies. This ambiguity underscores the niche status of this compound in the broader chemical landscape.

Current Research Frontiers and Unresolved Questions Pertaining to this compound

Current research on aminophosphines is vibrant, with a strong focus on the development of new catalytic applications, particularly in asymmetric synthesis. chemicalbook.com However, dedicated research on this compound itself appears to be limited. The unresolved questions surrounding this specific compound are therefore broad and fundamental. Its full catalytic potential across a range of reactions remains to be systematically explored. A thorough characterization of its coordination chemistry with various transition metals would be necessary to understand its potential as a ligand. Furthermore, a definitive resolution of its physical and spectroscopic properties, supported by peer-reviewed research, would be crucial for its adoption in synthetic and catalytic studies. The lack of extensive research means that the specific advantages or disadvantages of the diethylamino and diethylphosphino moieties in combination are not well understood compared to other more widely studied aminophosphines.

Interactive Data Tables

Below are tables summarizing some of the reported and predicted data for this compound.

Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₈H₂₀NP
Molecular Weight161.22 g/mol
AppearanceColorless liquid
Density0.87 g/cm³
Boiling PointNot available
Melting PointNot available

Compound Identification

IdentifierValue
Systematic NameP,P-diethyl-N,N-diethylphosphinous amide
Common NameThis compound
CAS Number709-98-8 (Note: Conflicting data exists)

Properties

IUPAC Name

N-diethylphosphanyl-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NP/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLWHTAVAUCOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)P(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382878
Record name N,N,P,P-Tetraethylphosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

686-20-4
Record name N,N,P,P-Tetraethylphosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for Diethylamino Diethylphosphine and Its Analogs

Direct Synthesis Strategies of (Diethylamino)diethylphosphine

The direct formation of the phosphorus-nitrogen and phosphorus-carbon bonds is central to the synthesis of this compound. Key methodologies involve the reaction of phosphorus halides with amines and organometallic reagents.

Nucleophilic Substitution Routes with Halophosphines

A primary and versatile method for synthesizing aminophosphines involves the nucleophilic substitution of a halogen atom on a phosphorus(III) center by an amine. wikipedia.org The reaction of a chlorophosphine with a secondary amine, such as diethylamine (B46881), is a common route. Typically, two equivalents of the amine are required, with one acting as the nucleophile and the second as a base to sequester the hydrogen chloride byproduct. wikipedia.org

The synthesis can be represented by the following general reaction: R₂PCl + 2 HNEt₂ → R₂PNEt₂ + [H₂NEt₂]Cl wikipedia.org

In the specific case of this compound, diethylchlorophosphine would react with diethylamine. Alternatively, starting with phosphorus trichloride, sequential substitution reactions can be performed. Reaction with diethylamine yields diethylaminodichlorophosphine ((Et₂N)PCl₂). acs.org This intermediate can then be further functionalized.

A significant route involves using N,N-diethylamino-chloro-phenylphosphine as a key intermediate, which is prepared by reacting P,P-dichlorophenylphosphine with diethylamine. nih.gov This highlights the stepwise approach often necessary for constructing unsymmetrical phosphines.

Reactions Involving Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, particularly Grignard reagents (R-Mg-X), are crucial for forming the P-C bonds in this compound. wikipedia.orgsigmaaldrich.comorganic-chemistry.orggeeksforgeeks.org These reagents act as potent nucleophiles, delivering an alkyl or aryl group to the electrophilic phosphorus center of a halophosphine. liv.ac.uklibretexts.org

A key synthetic strategy involves reacting an aminohalophosphine with a Grignard reagent. For instance, diethylaminodichlorophosphine can be treated with two equivalents of an ethyl Grignard reagent, such as ethylmagnesium bromide, to install the two ethyl groups, yielding this compound. dtic.mil

The general scheme for this type of reaction is: (Et₂N)PCl₂ + 2 EtMgBr → (Et₂N)PEt₂ + 2 MgBrCl

This method offers a modular approach, allowing for the introduction of various alkyl or aryl groups depending on the Grignard reagent used. The P-N bond is generally unreactive towards Grignard reagents, making aminophosphine (B1255530) chlorides useful precursors for unsymmetrical tertiary phosphines. wikipedia.org

Synthesis of Functionalized this compound Derivatives

Preparation of Oxidized Forms: Phosphine (B1218219) Oxides and Chalcogenides

The phosphorus(III) center in this compound is readily oxidized to phosphorus(V). This allows for the synthesis of a variety of derivatives, including phosphine oxides and chalcogenides.

Phosphine Oxides: Tertiary phosphines can be oxidized to their corresponding phosphine oxides (R₃PO) by various oxidizing agents. wikipedia.org A common and straightforward method is the reaction with hydrogen peroxide. wikipedia.org The oxidation is often exothermic. google.com For less reactive phosphines, stronger oxidizing agents may be required. The resulting phosphine oxides are typically stable, tetrahedral compounds. wikipedia.orgacs.org The conversion of tertiary phosphines to their oxides is also a byproduct of important reactions like the Wittig reaction. wikipedia.org

ReactantOxidizing AgentProduct
Tertiary Phosphine (R₃P)Hydrogen Peroxide (H₂O₂)Tertiary Phosphine Oxide (R₃PO)
Tertiary Phosphine (R₃P)Oxygen (O₂)Tertiary Phosphine Oxide (R₃PO)

This table summarizes common oxidation reactions for tertiary phosphines.

Phosphine Chalcogenides (Sulfides and Selenides): Phosphine sulfides and selenides are readily prepared by the direct reaction of a tertiary phosphine with an elemental chalcogen, typically sulfur (S₈) or selenium (Se). wikipedia.orgrsc.org The reaction is usually carried out in an inert solvent. rsc.org

The general reactions are: R₃P + 1/8 S₈ → R₃PS R₃P + Se → R₃PSe

These reactions form stable phosphine chalcogenides where the phosphorus atom is in a tetrahedral environment. rsc.org While phosphine sulfides are generally stable, the reactivity of the corresponding selenides and tellurides towards oxidation increases down the group. rsc.org Alternative chalcogenating reagents, such as potassium selenocyanate (B1200272) (KSeCN), can also be used for the synthesis of phosphine selenides. rsc.orgjst.go.jp The synthesis of phosphinine selenides, which are analogous to phosphine selenides, has also been reported, though they are noted to be less stable than their sulfide (B99878) counterparts. nih.gov

Synthesis of N-Substituted and P-Chirogenic Analogs

N-Substituted Analogs: The synthesis of N-substituted analogs of this compound can be achieved by varying the amine used in the initial nucleophilic substitution step. Instead of diethylamine, other secondary amines (R₂'NH) can be reacted with a suitable chlorophosphine. This modularity allows for the introduction of a wide variety of substituents on the nitrogen atom, thereby tuning the electronic and steric properties of the resulting aminophosphine. wikipedia.org Transamination, where an aminophosphine is reacted with a different amine, can also be used, with the equilibrium driven by the removal of the more volatile amine. wikipedia.org

P-Chirogenic Analogs: The synthesis of P-chirogenic, or P-stereogenic, aminophosphines is of significant interest for their application in asymmetric catalysis. bohrium.com Creating a stereocenter at the phosphorus atom requires stereocontrolled synthetic methods. One common strategy involves the use of chiral auxiliaries, such as (-)-ephedrine or (S)-prolinol, which react with a phosphine source to create diastereomeric intermediates that can be separated. researchgate.netchalmers.se Subsequent stereospecific reactions, often involving organolithium or Grignard reagents, can then displace the auxiliary to form the P-chirogenic phosphine. researchgate.netacs.org

Another approach is the desymmetrization of prochiral phosphine-boranes. chalmers.senih.gov Asymmetric deprotonation of a prochiral phosphine-borane followed by reaction with an electrophile can install chirality at the phosphorus center. chalmers.se The borane (B79455) group serves as a protecting group for the phosphine, preventing unwanted oxidation, and can be removed in a later step. researchgate.netrsc.org

Mechanistic Considerations in this compound Synthesis

The synthesis of this compound and its analogs is governed by fundamental reaction mechanisms of organophosphorus chemistry.

The reaction of a halophosphine with an amine or an organometallic reagent typically proceeds via a nucleophilic substitution mechanism at the phosphorus center. walisongo.ac.id When a nucleophile attacks the electrophilic phosphorus atom, it displaces the halide leaving group. This process is generally considered to be a bimolecular nucleophilic substitution (Sₙ2-type) reaction. walisongo.ac.id If the phosphorus atom is a stereocenter, this reaction often proceeds with inversion of configuration, a key consideration in the stereospecific synthesis of P-chirogenic compounds.

In reactions involving Grignard reagents, the mechanism is a nucleophilic attack of the carbanionic portion of the organometallic compound on the phosphorus atom. organic-chemistry.orggeeksforgeeks.org While often depicted as a straightforward Sₙ2 reaction, the actual pathway can be more complex, potentially involving coordination of the magnesium atom to the halogen, forming ate complexes that influence the reactivity and outcome. wikipedia.org The choice of solvent is critical, as ethers like THF or diethyl ether are required to solvate and stabilize the Grignard reagent. wikipedia.orglibretexts.org

The formation of phosphine oxides from tertiary phosphines with oxidizing agents like hydrogen peroxide also involves nucleophilic attack by the phosphorus atom on the oxygen atom of the peroxide.

In the synthesis of aminophosphines, the P-N bond is formed by the nucleophilic attack of the nitrogen lone pair on the electrophilic phosphorus of a halophosphine. wikipedia.org The stability and reactivity of this P-N bond are influenced by π-electron donation from the nitrogen to the phosphorus atom. researchgate.net The P-N bond can be cleaved by protic reagents like HCl or alcohols, a reaction known as protonolysis, which regenerates the chlorophosphine or forms a phosphinite, respectively. wikipedia.org

Recent studies have also explored photoredox catalysis to activate P-Cl bonds, generating phosphinyl radicals as reactive intermediates. diva-portal.org This modern approach opens new mechanistic pathways for forming phosphorus-containing compounds that differ from traditional nucleophilic substitution routes. diva-portal.org

Chemical Reactivity and Mechanistic Investigations of Diethylamino Diethylphosphine

Reactivity at the Trivalent Phosphorus Center

The trivalent phosphorus atom in (diethylamino)diethylphosphine is the primary center of its reactivity, acting as a potent nucleophile and a Lewis base. The presence of two electron-donating ethyl groups and a diethylamino group enhances the electron density on the phosphorus atom, making it highly susceptible to attack by a wide range of electrophiles.

Reactions with Carbonyl Compounds: α-Diketones and o-Quinones

The reaction of trivalent phosphorus compounds with α-dicarbonyl compounds, such as α-diketones and o-quinones, is a well-established method for the synthesis of five-membered heterocyclic rings containing phosphorus. In the case of this compound, its reaction with α-diketones and o-quinones is expected to proceed readily due to the high nucleophilicity of the phosphorus atom. manchester.ac.ukyoutube.com

The general mechanism involves the initial nucleophilic attack of the phosphorus atom on one of the carbonyl carbons of the α-diketone or o-quinone, leading to the formation of a zwitterionic intermediate. This intermediate then undergoes a rapid ring-closure reaction to form a stable 1,3,2-dioxaphospholene ring system. The reaction is typically fast and exothermic.

While specific studies on this compound are not extensively documented, the reactivity of analogous aminophosphines suggests a similar reaction pathway. The nature of the substituents on the α-diketone or o-quinone can influence the reaction rate and the stability of the resulting dioxaphospholene. Electron-withdrawing groups on the carbonyl compound generally enhance its reactivity towards nucleophilic attack by the phosphine (B1218219).

The reaction of o-quinones with aminophosphines can be particularly rapid and serves as a method for their selective functionalization in biological systems. nih.govnih.gov The high reactivity of o-quinones is attributed to their electrophilic nature, making them susceptible to nucleophilic addition.

Reactions with Isothiocyanates and Related Heterocumulenes

Isothiocyanates (R-N=C=S) are a class of heterocumulenes that are highly reactive towards nucleophiles. organic-chemistry.orgresearchgate.netrsc.org The central carbon atom of the isothiocyanate group is electrophilic and readily attacked by nucleophiles like the trivalent phosphorus atom of this compound.

The reaction of aminophosphines with isothiocyanates can lead to a variety of products depending on the reaction conditions and the nature of the substituents. nih.gov In many cases, the initial attack of the phosphorus atom on the central carbon of the isothiocyanate leads to the formation of a zwitterionic intermediate. This intermediate can then undergo further reactions, such as cyclization or rearrangement, to yield stable products. For instance, reactions of aminophosphoranes with phenyl isothiocyanate can result in either insertion into the P-P bond or the formation of cyclic five-membered zwitterionic products. nih.gov

Given the nucleophilic character of the phosphorus in this compound, a facile reaction with isothiocyanates is anticipated. The reaction could potentially lead to the formation of a phosphine-thiourea adduct or other cyclic products, depending on the subsequent reaction pathways available to the initial adduct. The synthesis of isothiocyanates themselves can be achieved through various methods, often involving the reaction of primary amines with carbon disulfide or other thiocarbonyl transfer reagents. organic-chemistry.orgchemrxiv.org

Electrophilic Additions and Oxidation Processes

The lone pair of electrons on the trivalent phosphorus atom of this compound makes it susceptible to electrophilic attack and oxidation. mdpi.com Common electrophiles such as alkyl halides and proton acids will readily react with the phosphorus center.

Alkylation with alkyl halides results in the formation of phosphonium (B103445) salts. This reaction is a classic example of an SN2 reaction where the phosphorus atom acts as the nucleophile. The rate of this reaction is influenced by the steric bulk of both the phosphine and the alkyl halide.

Oxidation of this compound can be achieved with a variety of oxidizing agents, such as hydrogen peroxide, sulfur, or selenium, to yield the corresponding phosphine oxide, phosphine sulfide (B99878), or phosphine selenide. These oxidation reactions are typically highly exothermic and proceed with retention of configuration at the phosphorus center. The resulting pentavalent phosphorus compounds are generally more stable than their trivalent precursors. The cleavage of the P=O bond in the resulting aminophosphine (B1255530) oxides can be challenging due to its high strength, but methods have been developed for their reduction back to the P(III) state. nih.govucd.ie

Reactivity of the Amino Moiety and P-N Bond Dynamics

The presence of a diethylamino group directly attached to the phosphorus atom introduces another layer of complexity and reactivity to the this compound molecule. The nitrogen atom also possesses a lone pair of electrons, and the P-N bond itself can participate in various chemical transformations.

Ambident Reactivity: Phosphorus versus Nitrogen as Lewis Basic Centers

This compound is an ambident nucleophile, meaning it has two potential nucleophilic centers: the phosphorus atom and the nitrogen atom. nih.govresearchgate.net The relative reactivity of these two centers depends on several factors, including the nature of the electrophile (Hard and Soft Acid-Base theory), the solvent, and steric effects.

Generally, the phosphorus atom is considered a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. According to the Hard and Soft Acid-Base (HSAB) principle, soft electrophiles will preferentially react at the soft phosphorus center, while hard electrophiles will favor reaction at the harder nitrogen center. For instance, soft electrophiles like alkyl halides and heavy metal ions are expected to react at the phosphorus atom. Conversely, hard electrophiles like protons might show a preference for the nitrogen atom, although protonation at phosphorus is also possible.

In many reactions of aminophosphines, the phosphorus atom is the more reactive nucleophilic site. ucd.ie This is often attributed to the greater polarizability of the phosphorus atom and the higher energy of its highest occupied molecular orbital (HOMO), which is primarily localized on the phosphorus lone pair.

Role of Steric and Electronic Effects of Diethylamino Groups on Reactivity

The diethylamino group exerts significant steric and electronic effects on the reactivity of this compound. manchester.ac.ukyoutube.comacs.orgnih.gov

Electronic Effects: The nitrogen atom of the diethylamino group can donate electron density to the phosphorus atom through pπ-dπ back-bonding or through the sigma framework. This electron donation increases the nucleophilicity of the phosphorus atom, making it more reactive towards electrophiles compared to trialkylphosphines. The extent of this electron donation can be probed by techniques such as ³¹P NMR spectroscopy, where an upfield shift in the ³¹P chemical shift is indicative of increased electron density at the phosphorus nucleus. researchgate.netrasayanjournal.co.inresearchgate.netyoutube.comhuji.ac.il The electronic effect of the amino group is a key factor in tuning the reactivity of aminophosphines. manchester.ac.uk

Intramolecular and Intermolecular Rearrangements

The reactivity of aminophosphines, including this compound, is characterized by the potential for the phosphorus-nitrogen bond to undergo various transformations. These rearrangements can be influenced by factors such as temperature, the presence of catalysts, and the nature of the substituents on both the phosphorus and nitrogen atoms.

While specific studies detailing the disproportionation of this compound are not extensively documented in the provided search results, the general reactivity patterns of aminophosphines suggest that such a process is plausible. Disproportionation in this context would likely involve the redistribution of substituents around the phosphorus center.

For instance, one molecule of this compound could react with another, leading to the formation of a bis(diethylamino)phosphine and a diethylphosphine (B1582533) derivative. The equilibrium of this reaction would be dictated by the relative thermodynamic stabilities of the reactants and products. Factors that could influence this equilibrium include steric hindrance between the ethyl and diethylamino groups and the electronic effects of the nitrogen lone pair on the phosphorus center.

A hypothetical disproportionation equilibrium is presented below:

Hypothetical Disproportionation of this compound

Reactant 1 Reactant 2 Product 1 Product 2

Note: This table represents a plausible, yet hypothetical, disproportionation pathway for illustrative purposes.

The potential for radical-mediated dimerization of this compound is an area of interest in understanding its reactivity. While direct evidence for the dimerization of this specific compound is not available in the provided search results, the general principles of phosphorus chemistry suggest that radical intermediates could play a role in its transformation.

The initiation of such a process would likely involve the homolytic cleavage of a bond to form a phosphinyl radical. This could be induced by heat or light. Once formed, this radical could then react with another molecule of this compound to initiate a chain reaction, ultimately leading to the formation of a P-P bond and a dimer.

The structure of the resulting dimer would depend on the specific bond that undergoes cleavage and the subsequent radical combination steps. For example, the formation of a tetraethyldiphosphine (B13738307) derivative could be envisioned.

Catalytic Aspects of this compound in Organic Transformations (Mechanistic Focus)

Phosphorus-containing compounds are known to exhibit catalytic activity in a variety of organic transformations. chemrxiv.org While the direct catalytic application of this compound is not explicitly detailed in the provided search results, its structural features suggest potential roles in catalysis. The presence of a lone pair on both the phosphorus and nitrogen atoms allows it to function as a Lewis base or a ligand in transition metal catalysis.

In the context of catalysis, the P-N bond of aminophosphines can be dynamic. For instance, in phosphorus-containing zeolites, the catalytic activity is influenced by the hydrolysis of P-O-P linkages, a process that can be enhanced by the presence of water and alkylamines. chemrxiv.org This suggests that under certain conditions, the P-N bond in this compound could also be susceptible to hydrolysis, potentially generating catalytically active species.

The mechanism of its catalytic action would likely involve the coordination of the phosphorus atom to a substrate or a metal center. The electronic and steric properties of the diethylamino and diethyl groups would modulate the catalytic activity and selectivity of any such transformation. For example, its role as a ligand in a metal complex could influence the outcome of cross-coupling reactions or hydroformylations. The basicity of the nitrogen atom could also play a role in base-catalyzed reactions.

Coordination Chemistry and Ligand Properties of Diethylamino Diethylphosphine

Fundamental Principles of (Diethylamino)diethylphosphine as a Ligand

The coordination behavior of this compound is dictated by the interplay of the electronic and steric characteristics of its substituents.

The electronic nature of a phosphine (B1218219) ligand, which is its ability to donate or withdraw electron density from a metal center, is a crucial factor in determining the stability and reactivity of the resulting metal complex. libretexts.org The Tolman electronic parameter (TEP) is a widely used metric to quantify this property. wikipedia.org It is determined by measuring the A1 C-O vibrational stretching frequency (ν(CO)) in a [LNi(CO)3] complex, where L is the phosphine ligand. wikipedia.org A lower ν(CO) value indicates a more electron-donating ligand. libretexts.orgwikipedia.org

A comparison of the electronic and steric parameters of related phosphine ligands is presented in the table below.

LigandTolman Electronic Parameter (TEP) (cm⁻¹)Cone Angle (°)
P(t-Bu)₃2056.1 wikipedia.org182
PMe₃2064.1 wikipedia.org118
PPh₃2068.9 wikipedia.org145 manchester.ac.uk
P(OEt)₃2076.3 wikipedia.org109 manchester.ac.uk
Proazaphosphatrane (R=Me)Not specified152 weebly.com
Proazaphosphatrane (R=iPr)Not specified179 weebly.com

This table provides a comparative view of the electronic and steric properties of different phosphine ligands. A lower TEP value indicates stronger electron-donating ability. A larger cone angle indicates greater steric bulk.

The bite angle is a critical geometric parameter for bidentate and polydentate ligands, defined as the angle between two coordinating atoms and the central metal atom. wikipedia.org While this compound is a monodentate ligand, understanding the principles of bite angle is essential in the broader context of phosphine ligand design and its impact on complex geometry and catalytic activity. psu.edu

In complexes with bidentate phosphine ligands, the natural bite angle, which is the preferred P-M-P angle determined by the ligand's backbone, significantly influences the geometry and stability of the complex. cmu.edunih.gov For instance, five-membered chelate rings, often formed by ligands like dppe (1,2-bis(diphenylphosphino)ethane), are generally stable in octahedral and square-planar complexes where the ideal P-M-P angle is around 90°. wikipedia.orgcmu.edu In contrast, ligands designed to have larger bite angles can lead to different coordination geometries and catalytic selectivities. kulturkaufhaus.de

The flexibility of a ligand's backbone allows for a range of bite angles, which can affect the energies of transition states in catalytic cycles. wikipedia.orgkulturkaufhaus.de While this compound itself does not have a bite angle, the principles learned from studying bidentate phosphines can inform the design of catalysts where the relative orientation of multiple monodentate ligands like this compound is crucial for reactivity.

Complexation with Transition Metals

This compound readily forms complexes with a variety of transition metals, and the synthesis and structural characterization of these complexes provide valuable insights into its coordination behavior.

The synthesis of metal complexes containing this compound and related aminophosphine (B1255530) ligands typically involves the reaction of a suitable metal precursor with the phosphine ligand. le.ac.uknajah.edunih.gov Common methods include ligand substitution reactions, where a labile ligand on the metal precursor is replaced by the aminophosphine. libretexts.orgresearchgate.net

For example, rhodium(I) complexes can be prepared by reacting acetylacetonate–carbonyl–rhodium compounds with functionalized phosphines. sciencegate.app Similarly, ruthenium(II) complexes can be synthesized by the exchange of diphosphine ligands with diamines. najah.edu The synthesis of iron(II) and ruthenium(II) complexes with aminoalkylphosphines has also been reported. le.ac.uk The reaction conditions, such as solvent and stoichiometry, can significantly influence the nature of the resulting complex. nih.gov For instance, the reaction of [Re2Cl8]2- with diethylphosphine (B1582533) can yield different dirhenium complexes depending on the solvent and the amount of phosphine used. nih.gov

Time-dependent ³¹P{¹H} NMR spectroscopy is a powerful technique to monitor the progress of these ligand exchange reactions, allowing for the observation of intermediates and the determination of reaction completion. najah.edumdpi.com

For example, the crystal structures of dirhenium complexes with diethylphosphido bridges and terminal diethylphosphine ligands have been determined, showing different Re-Re bond distances and Re-P-Re angles depending on the bridging and terminal nature of the ligands. nih.gov The structure of cis-[Pt(Ph2PCH2OH)2Cl2] has also been confirmed by X-ray diffraction. le.ac.uk

NMR spectroscopy, particularly ³¹P NMR, is invaluable for characterizing the structure and dynamics of these complexes in solution. researchgate.netresearchgate.net The chemical shift (δ) and coupling constants (J) in ³¹P NMR spectra provide information about the electronic environment of the phosphorus atom and the connectivity to other nuclei, including the metal center. researchgate.net For instance, the ³¹P{¹H} NMR spectra of RuCl2(dppp)diamine complexes exhibit a singlet, indicating that the phosphine groups are chemically equivalent in solution. najah.edu The magnitude of the coupling constant between phosphorus and a metal nucleus, such as ¹⁹⁵Pt, can provide insights into the nature of the metal-phosphorus bond. researchgate.net

The bonding in this compound-metal complexes involves a combination of σ-donation and π-backbonding. The phosphine ligand donates its lone pair of electrons to an empty d-orbital on the metal center, forming a σ-bond. libretexts.org Concurrently, the metal can donate electron density from its filled d-orbitals back to the empty σ* orbitals of the P-N and P-C bonds, a phenomenon known as π-backbonding. wikipedia.org

The extent of σ-donation and π-backbonding influences the electronic properties of the complex. The electron-donating diethylamino and ethyl groups on this compound enhance its σ-donor ability. libretexts.orgpurdue.edu This increased electron density on the metal center can, in turn, strengthen π-backbonding to other ligands in the complex, such as carbon monoxide (CO), which can be observed through changes in their vibrational frequencies in infrared spectroscopy. wikipedia.org

Role in Homogeneous Transition Metal Catalysis (Mechanistic and Ligand Design Principles)

This compound, as a member of the aminophosphine ligand class, is anticipated to play a significant role in homogeneous transition metal catalysis. The presence of both a soft phosphorus donor and a hard nitrogen donor atom within the same molecule imparts unique electronic and steric properties that can be leveraged in catalyst design. While specific research focusing exclusively on this compound is limited in publicly accessible literature, the principles governing the broader class of aminophosphine ligands provide a strong framework for understanding its potential catalytic applications. These ligands are known for their utility in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations.

Influence of this compound on Catalyst Selectivity and Activity

The selectivity and activity of a transition metal catalyst are intricately linked to the properties of its coordinating ligands. For this compound, both electronic and steric factors are expected to be key determinants of its influence on a catalytic system. The electron-donating diethylamino group can enhance the electron density at the phosphorus atom, which in turn increases the electron-donating ability of the phosphine ligand to the metal center. This increased electron density on the metal can facilitate key steps in catalytic cycles, such as oxidative addition, and thereby enhance catalyst activity.

The interplay of these electronic and steric effects can be fine-tuned to control the selectivity of a catalytic reaction. For instance, in reactions such as the Suzuki-Miyaura coupling, the choice of phosphine ligand can significantly impact the chemo-, regio-, and stereoselectivity of the transformation. While specific data for this compound is not available, the following table provides representative data for the influence of related phosphine ligands on the Suzuki-Miyaura cross-coupling reaction, illustrating how ligand structure affects catalyst performance.

Table 1: Influence of Phosphine Ligand Structure on the Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Triphenylphosphine2802465
Tri(tert-butyl)phosphine1Room Temp295
SPhos0.5Room Temp198
* this compound*Data not availableN/AN/AN/A

This table presents illustrative data for common phosphine ligands to demonstrate the impact of ligand structure on catalytic activity. Specific data for this compound is not currently available in published literature.

Mechanistic Studies of Catalytic Cycles Involving this compound as a Ligand

The catalytic cycle of a transition metal-catalyzed reaction, such as the palladium-catalyzed Suzuki-Miyaura coupling, typically involves a series of elementary steps: oxidative addition, transmetalation, and reductive elimination. The aminophosphine ligand this compound is expected to influence each of these steps.

Oxidative Addition: The electron-rich nature of this compound would likely promote the oxidative addition of the substrate (e.g., an aryl halide) to the low-valent metal center (e.g., Pd(0)). The increased electron density on the metal, facilitated by the ligand, enhances its nucleophilicity, making the initial step of the catalytic cycle more favorable.

Transmetalation: In this step, the organic group from the organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center. The steric and electronic properties of the this compound ligand can influence the rate and efficiency of this step. The hemilabile nature of the P-N bond in aminophosphines could potentially play a role, where the nitrogen atom might dissociate transiently to create a vacant coordination site, facilitating the approach of the transmetalating agent.

Reductive Elimination: This is the final product-forming step where the two coupled organic fragments are eliminated from the metal center, regenerating the active catalyst. The steric bulk of the this compound ligand can promote this step by creating steric pressure around the metal center, favoring the formation of the C-C bond and release of the product.

Supramolecular Approaches and Confined Spaces in Ligand Design

Supramolecular chemistry offers innovative strategies for designing advanced catalytic systems. The self-assembly of metal complexes with carefully designed ligands can lead to the formation of well-defined supramolecular structures, such as cages or capsules, that can act as nanoreactors. These confined spaces can influence the selectivity and activity of a catalytic reaction by pre-organizing the substrates or by stabilizing reactive intermediates.

The this compound ligand, with its potential for hydrogen bonding through the nitrogen atom or other non-covalent interactions, could be a valuable building block in the construction of such supramolecular catalytic systems. For example, the diethylamino group could be functionalized to include recognition motifs that drive the self-assembly of multinuclear metal complexes.

While there are no specific examples of supramolecular assemblies based on this compound in the literature, the principles of supramolecular catalysis are well-established. The use of P,N-ligands in creating self-assembled structures for catalysis is an active area of research. These approaches aim to mimic the selectivity and efficiency of enzymes by creating controlled microenvironments around the catalytic center. Future work in this area could explore the potential of this compound and its derivatives in the design of novel supramolecular catalysts.

Advanced Spectroscopic Characterization and Structural Elucidation of Diethylamino Diethylphosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of aminophosphines, offering profound insights into their structure and behavior in solution. nih.gov The presence of NMR-active nuclei like ³¹P, ¹H, and ¹³C allows for a multi-faceted analysis of these molecules. researchgate.net

Phosphorus-31 NMR Chemical Shifts and Coupling Constants: Interpretations and Trends

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds due to the 100% natural abundance and spin ½ nature of the ³¹P nucleus. wikipedia.org The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment around the phosphorus atom. For aminophosphines like (Diethylamino)diethylphosphine, the ³¹P chemical shifts are influenced by the nature of the substituents on both the phosphorus and nitrogen atoms. Generally, the introduction of amino groups (NR₂) to a phosphine (B1218219) leads to a downfield shift in the ³¹P NMR spectrum. youtube.com For instance, the chemical shift for aminophosphines can range from approximately -14.2 ppm to -7.3 ppm relative to the standard 85% H₃PO₄. researchgate.net

The electronic properties of the substituents on the aryl rings of related BINAP aminophosphines have been shown to modify the electronic properties of the phosphorous center, as indicated by the range of ³¹P-NMR shifts. researchgate.net This sensitivity allows for the fine-tuning of the ligand's electronic profile. rasayanjournal.co.in Coordination of the aminophosphine (B1255530) to a metal center, such as copper(I), typically results in a shielding of the ³¹P signal, indicating that aminophosphines can act as effective π-acceptor ligands. rasayanjournal.co.in

Coupling constants, particularly one-bond phosphorus-nitrogen (¹J(P-N)) and phosphorus-carbon (¹J(P-C)) couplings, provide valuable information about the bonding within the molecule. The magnitude of these couplings can be related to the hybridization of the involved atoms and the nature of the P-N and P-C bonds. Two-bond and three-bond couplings, such as ²J(P-N-C) and ³J(P-N-C-H), are also observed and can offer insights into the conformation around the P-N bond. rsc.orghuji.ac.il The orientation of the phosphorus lone pair has a significant effect on the magnitude of P–N–C–H coupling constants. rsc.org

Table 1: Representative ³¹P NMR Data for Aminophosphine Derivatives
Compound³¹P Chemical Shift (δ, ppm)Reference
This compoundData not available in search resultsN/A
BINAP-based aminophosphines-7.3 to -14.2 researchgate.net
Tris(dimethylamino)phosphine122.5Generic data

Proton and Carbon-13 NMR for Structural Confirmation and Conformational Analysis

¹³C NMR provides information about the carbon framework of the molecule. The carbon atoms directly bonded to phosphorus will exhibit a doublet in the ¹³C NMR spectrum due to ¹J(P-C) coupling. The magnitude of this coupling constant can provide further structural insights.

Conformational analysis of aminophosphines can be investigated using variable-temperature NMR studies. auremn.org.br Rotation around the P-N bond in aminophosphines can be restricted, leading to the observation of distinct signals for non-equivalent groups at low temperatures. acs.org The energy barrier for this rotation can be determined by analyzing the coalescence of these signals as the temperature is increased. This dynamic behavior is influenced by the steric bulk of the substituents on both the phosphorus and nitrogen atoms. acs.org

Table 2: Expected ¹H and ¹³C NMR Signals for this compound
NucleusGroupExpected MultiplicityExpected Coupling
¹HP-CH₂-CH₃Doublet of Quartets³J(H-H), ²J(P-H)
¹HP-CH₂-CH₃Doublet of Triplets³J(H-H), ³J(P-H)
¹HN-CH₂-CH₃Quartet³J(H-H)
¹HN-CH₂-CH₃Triplet³J(H-H)
¹³CP-CH₂Doublet¹J(P-C)
¹³CP-CH₂-CH₃Doublet²J(P-C)
¹³CN-CH₂SingletN/A
¹³CN-CH₂-CH₃SingletN/A

Application of Advanced NMR Techniques for Mechanistic Insights and Diastereoisomer Differentiation

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY, HSQC, HMBC), provide powerful tools for unambiguously assigning all proton and carbon signals, especially in complex derivatives. These experiments reveal connectivity between different nuclei within the molecule, confirming the proposed structure.

For chiral aminophosphine derivatives, NMR spectroscopy can be used to differentiate between diastereomers. reddit.com Diastereomers have different physical properties and, consequently, their NMR spectra will differ in terms of chemical shifts and coupling constants. wisc.edu In some cases, chiral shift reagents can be employed to resolve the signals of enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess. nih.govresearchgate.net For instance, the use of amino acid derivatives as chiral solvating agents has been shown to be effective in differentiating enantiomers of various chiral phosphorus compounds by ³¹P and ¹H NMR. nih.govresearchgate.net The diastereomeric ratios of auxiliary-substituted phosphine sulfides have been successfully determined using ³¹P and ¹H NMR spectroscopy. uni-regensburg.de

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. tandfonline.com In the FT-IR spectrum of this compound, characteristic vibrational bands for the P-N, P-C, C-N, C-H, and N-H (if present in derivatives) bonds would be observed. researchgate.net

The P-N stretching vibration is a key feature in the FT-IR spectra of aminophosphines and typically appears in the region of 900-1000 cm⁻¹. arxiv.org The exact position of this band is sensitive to the nature of the substituents on both the phosphorus and nitrogen atoms. The P-C stretching vibrations are generally found in the range of 650-800 cm⁻¹. The various C-H stretching and bending vibrations of the ethyl groups will be prominent in the spectrum, typically appearing around 2850-3000 cm⁻¹ (stretching) and 1375-1475 cm⁻¹ (bending). nih.gov

FT-IR spectroscopy can also provide information about the purity of the compound and can be used to monitor reactions involving the aminophosphine. For example, the oxidation of the phosphine to a phosphine oxide would result in the appearance of a strong P=O stretching band, typically in the region of 1150-1300 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Reference
P-N Stretch900 - 1000 arxiv.org
P-C Stretch650 - 800Generic data
C-H Stretch (Aliphatic)2850 - 3000 nih.gov
C-H Bend (Aliphatic)1375 - 1475 nih.gov

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. tandfonline.comresearchgate.net For this compound, electron ionization (EI) or chemical ionization (CI) would be suitable ionization methods.

In the mass spectrum, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of aminophosphines under mass spectrometric conditions often involves cleavage of the P-N and P-C bonds. libretexts.org A common fragmentation pathway for aminophosphines is the α-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion. libretexts.org For this compound, this would result in a fragment corresponding to the loss of a diethylphosphino group. Cleavage of the P-C bonds would lead to fragments corresponding to the loss of ethyl groups. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition. nih.gov

Table 4: Potential Fragmentation Pathways for this compound in Mass Spectrometry
Fragment IonProposed Structurem/z
[M - CH₂CH₃]⁺[(C₂H₅)₂NP(C₂H₅)]⁺132
[M - N(C₂H₅)₂]⁺[P(C₂H₅)₂]⁺89
[N(C₂H₅)₂]⁺Iminium ion72

X-ray Diffraction Analysis of Single Crystals

Table 5: Illustrative X-ray Crystallographic Data for an Aminophosphine Derivative
ParameterValueReference
P-N Bond Length1.65 - 1.75 ÅGeneric data
P-C Bond Length1.80 - 1.90 ÅGeneric data
C-P-C Bond Angle95 - 105°Generic data
C-P-N Bond Angle100 - 110°Generic data

Elucidation of Molecular Geometries and Bond Lengths/Angles

X-ray diffraction analysis of crystalline adducts formed from the reaction of tris(diethylamino)phosphine (B1199214) with various 1,3-diketones has provided detailed insights into the bond lengths and angles within the tris(diethylamino)phosphine moiety. researchgate.net In these structures, the phosphorus atom is typically found in a tetrahedral environment, bonded to three nitrogen atoms of the diethylamino groups and an oxygen or nitrogen atom from the diketone derivative.

The key bond lengths and angles observed in the tris(diethylamino)phosphine fragment of these adducts are summarized in the table below. These values offer a strong approximation for the expected geometry in this compound. The P-N bond lengths are consistently in the range of 1.604(4) to 1.626(1) Å, indicative of a strong single bond with some degree of pπ-dπ interaction. The bond angles around the phosphorus atom deviate from a perfect tetrahedral geometry, influenced by the steric bulk of the diethylamino groups.

ParameterValue (Å or °)Compound Type
P–N Bond Length1.604(4) - 1.626(1)Tris(diethylamino)phosphine adducts researchgate.net
N-P-N Bond Angle107.6(2) - 113.8(2)Tris(diethylamino)phosphine adducts researchgate.net
O-P-N Bond Angle103.0(2) - 114.3(2)Tris(diethylamino)phosphine adducts researchgate.net

Characterization of Solid-State Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as solid-state packing, is governed by a delicate balance of intermolecular forces. These interactions, though weaker than covalent bonds, play a crucial role in determining the physical properties of a material, such as its melting point and solubility. For aminophosphine derivatives, the nature and orientation of the substituents on both the phosphorus and nitrogen atoms dictate the packing motifs.

In the solid-state structures of the aforementioned tris(diethylamino)phosphine adducts, the packing is primarily influenced by van der Waals forces between the ethyl groups of the diethylamino substituents. researchgate.net The flexible nature of the ethyl chains allows for efficient space-filling, leading to densely packed crystal structures.

In the broader context of aminophosphine borane (B79455) adducts, dihydrogen bonds have been identified as a significant intermolecular interaction. nih.gov These interactions occur between a protic N-H or P-H hydrogen and a hydridic B-H hydrogen. Although this compound itself lacks these specific functionalities, its derivatives, particularly those resulting from reactions that introduce such moieties, could exhibit this type of bonding.

Theoretical and Computational Chemistry Studies of Diethylamino Diethylphosphine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure, which dictates the molecule's geometry, stability, and chemical behavior. nih.govnorthwestern.edu These calculations involve solving the Schrödinger equation, often using approximations to make it computationally feasible for molecules of this size. northwestern.edu

The electronic structure of (Diethylamino)diethylphosphine can be described by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. nih.govnih.gov For aminophosphines, the HOMO is typically centered on the phosphorus and nitrogen lone pairs, making these sites nucleophilic.

Electron density distribution maps, derived from quantum chemical calculations, visualize the probability of finding an electron at any given point in the molecule. These maps reveal the distribution of charge, highlighting electron-rich and electron-deficient regions. In this compound, the highest electron density is expected around the nitrogen and phosphorus atoms due to their lone pairs, which are the primary sites for coordination to metal centers or reaction with electrophiles.

ParameterDescriptionSignificance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the energy of the phosphorus and nitrogen lone pair electrons; higher energy suggests stronger nucleophilicity and better electron-donating ability as a ligand. nih.gov
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Represents the energy of the lowest-energy site for accepting electrons, often antibonding orbitals like σ(P-C) or σ(P-N). nih.gov
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov
Electron Density Spatial distribution of electrons within the molecule.Identifies nucleophilic (high density) and electrophilic (low density) sites, predicting how the molecule will interact with other reagents.

The nature of the phosphorus-nitrogen (P-N) bond in aminophosphines is a subject of significant interest. It is more than a simple single bond, exhibiting some degree of double bond character due to the interaction between the nitrogen lone pair and the phosphorus atom. This interaction can be described as a π-type overlap or a delocalization of the nitrogen's lone pair electrons into vacant d-orbitals or antibonding σ*(P-X) orbitals on the phosphorus atom, an effect sometimes referred to as an anomeric effect. researchgate.net

Bond ParameterTypical Finding in AminophosphinesImplication for this compound
P-N Bond Length Shorter than a typical P-N single bond (e.g., ~1.66 Å vs. ~1.77 Å). researchgate.netSuggests partial double bond character due to π-interaction.
Sum of angles at N Approaches 360° (planar or quasi-planar geometry). researchgate.netFacilitates the delocalization of the nitrogen lone pair into phosphorus orbitals.
NBO Stabilization Energy Significant stabilization energy from n(N) → σ(P-C) or σ(P-Et) interactions.Quantifies the strength of the P-N π-electron transfer. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying organophosphorus compounds. nih.govnih.govmdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. nih.gov

DFT is extensively used to model the mechanisms of chemical reactions. researchgate.netnih.govrsc.org For this compound, this could involve modeling its synthesis or its reactions as a nucleophile or a ligand in catalysis. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be mapped out. rsc.org

This modeling allows for the determination of activation energies (the energy barrier to reaction) and reaction enthalpies, providing insights into both the kinetics and thermodynamics of a process. jocpr.com For instance, DFT calculations can predict whether the reaction of this compound with a metal precursor will be favorable and can elucidate the step-by-step mechanism of ligand substitution or catalytic cycles. researchgate.net

A powerful application of DFT is the prediction of spectroscopic properties, which can be used to confirm or assign the structure of newly synthesized compounds. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is particularly effective for calculating NMR chemical shifts (¹H, ¹³C, ³¹P, ¹⁵N). nih.govrsc.org

Calculations provide theoretical chemical shift tensors, from which the isotropic chemical shift values observed in solution NMR can be derived. uni-regensburg.de By comparing the calculated shifts for a proposed structure with the experimental spectrum, chemists can validate the molecular structure. researchgate.net A strong correlation between the predicted and measured values provides high confidence in the structural assignment. nih.gov This is especially valuable for distinguishing between isomers or determining preferred tautomers or protonation states in solution. rsc.org

NucleusPredicted ParameterComputational MethodApplication for this compound
³¹P Isotropic Chemical Shift (δ)DFT-GIAO (e.g., B3LYP/6-311G++)Confirmation of the phosphorus chemical environment; sensitive to coordination.
¹³C Isotropic Chemical Shift (δ)DFT-GIAOAssignment of ethyl and diethylamino carbon signals; validation of molecular backbone. nih.gov
¹H Isotropic Chemical Shift (δ)DFT-GIAOAssignment of complex proton signals, especially diastereotopic protons in the ethyl groups. nih.gov
¹⁵N Isotropic Chemical Shift (δ)DFT-GIAOProbing the electronic environment of the nitrogen atom and the nature of the P-N bond. rsc.org

Computational Insights into Ligand Performance in Coordination Complexes

This compound is primarily of interest for its potential as a ligand in coordination chemistry and catalysis. Computational methods provide a way to predict and rationalize its performance without the need for extensive experimental screening. researchgate.net DFT calculations can model the coordination of the phosphine (B1218219) to a metal center and quantify the electronic and steric properties that govern its behavior. mdpi.com

Key aspects that can be studied include the geometry of the resulting metal complex, the strength of the metal-phosphorus bond, and the electronic effects the ligand imparts on the metal center. The interaction energy between the ligand and the metal can be decomposed into components such as electrostatic attraction, Pauli repulsion, and orbital interactions to understand the nature of the bonding. mdpi.com Furthermore, computational models can predict how changes to the ligand structure (e.g., replacing ethyl groups) would tune its properties, thereby guiding the rational design of new, more effective ligands for specific catalytic applications. researchgate.net

Modeling Metal-Ligand Bonding and Energetics

No published studies were found that specifically model the metal-ligand bonding and energetics of this compound complexes using computational methods. Such studies would typically involve Density Functional Theory (DFT) or other quantum chemical calculations to determine bond lengths, bond angles, coordination energies, and the nature of the frontier molecular orbitals involved in the metal-ligand bond. Without these studies, no data on these parameters can be provided.

Understanding Catalytic Mechanisms via Computational Chemistry

There is no available research that uses computational chemistry to understand the catalytic mechanisms involving this compound as a ligand. This type of research would typically map out the reaction pathways, identify transition states and intermediates, and calculate the activation energies of catalytic cycles where this specific phosphine is involved. The absence of such studies means that no mechanistic insights or related energetic data can be presented.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (diethylamino)diethylphosphine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between diethylamine and diethylphosphine precursors under inert atmospheres (e.g., nitrogen). Purity optimization requires rigorous purification steps: fractional distillation under reduced pressure, followed by characterization via 31^{31}P NMR to confirm absence of oxidized byproducts (e.g., phosphine oxides). Solvent selection (e.g., anhydrous THF) and stoichiometric control are critical to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 31^{31}P NMR : Primary tool for confirming phosphorus environment and detecting impurities (e.g., oxidation products).
  • IR Spectroscopy : Identifies P–N and P–C stretching vibrations (~600–800 cm1^{-1}).
  • Mass Spectrometry (EI-MS) : Validates molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensures stoichiometric consistency.
    Always cross-reference with literature spectra and include error margins in reporting .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use gloveboxes or Schlenk lines to prevent air/moisture exposure due to pyrophoric risks. Personal protective equipment (PPE) must include flame-resistant lab coats, nitrile gloves, and face shields. Conduct small-scale reactions first to assess exothermicity. Store under inert gas in flame-sealed ampoules, and dispose of waste via controlled hydrolysis (e.g., using aqueous H2_2O2_2) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory reactivity data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction intermediates via in situ 31^{31}P NMR or Raman spectroscopy.
  • Isotopic Labeling : Use deuterated solvents or 15^{15}N-labeled amines to trace reaction pathways.
  • Computational Modeling : Employ DFT calculations (e.g., Gaussian) to identify transition states and compare activation barriers under varying conditions (e.g., solvent polarity, temperature).
    Discrepancies often arise from ligand lability or solvent coordination effects, requiring systematic isolation of variables .

Q. What strategies validate the identity of this compound when analytical data conflicts with literature reports?

  • Methodological Answer :

  • Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state structure), solution-state NMR (for dynamic behavior), and GC-MS (for purity).
  • Synthesis Reproducibility : Repeat synthesis using alternative routes (e.g., Grignard-based phosphorylation) to rule out method-specific artifacts.
  • Collaborative Peer Review : Share raw data with independent labs to confirm findings, addressing potential instrumental calibration errors .

Q. How can computational methods predict the ligand behavior of this compound in catalytic systems?

  • Methodological Answer :

  • Ligand Parameterization : Calculate Tolman electronic parameters (TEP) and cone angles via molecular dynamics simulations (e.g., using ORCA).
  • Catalytic Cycle Modeling : Map potential energy surfaces for oxidative addition/reductive elimination steps in metal complexes (e.g., Pd(0)/Pd(II)).
  • Machine Learning : Train models on existing ligand-catalyst databases to predict binding affinities or turnover frequencies .

Q. What experimental designs assess the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Hydrolysis Studies : Expose the compound to buffered solutions (pH 1–14) and monitor degradation via HPLC or 31^{31}P NMR kinetics.
  • Activation Energy Calculation : Perform Arrhenius analysis at multiple temperatures to extrapolate shelf-life under storage conditions.
  • Byproduct Identification : Use LC-MS/MS to detect hydrolysis products (e.g., phosphine oxides, ethylamine derivatives) .

Q. How does this compound compare to analogous ligands in stabilizing low-coordinate metal centers?

  • Methodological Answer :

  • Comparative XAS Studies : Analyze metal-ligand bond lengths and coordination numbers using synchrotron-based X-ray absorption spectroscopy.
  • Magnetic Susceptibility Measurements : Assess electron donation capacity via SQUID magnetometry (e.g., for Fe(0) or Ni(I) complexes).
  • Catalytic Benchmarking : Test turnover numbers in standardized reactions (e.g., Suzuki-Miyaura coupling) against ligands like PCy3_3 or Xantphos .

Guidelines for Data Reporting

  • Reproducibility : Document reaction conditions (e.g., moisture levels, solvent batch) in full, adhering to standards in Beilstein Journal of Organic Chemistry .
  • Conflict Resolution : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • Ethical Compliance : Disclose all hazards and mitigation strategies in publications, referencing safety assessments from authoritative sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.